molecular formula C21H25ClFN3O3S2 B2570254 N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE CAS No. 1215316-35-0

N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE

Cat. No.: B2570254
CAS No.: 1215316-35-0
M. Wt: 486.02
InChI Key: RLFGIFCBPNLKHY-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-(4-fluorobenzenesulfonyl)acetamide hydrochloride is a structurally complex molecule featuring multiple pharmacologically relevant functional groups. Its core structure includes:

  • 1,3-Benzothiazole: A heterocyclic aromatic system known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial agents .
  • Diethylaminoethyl group: A tertiary amine substituent that enhances solubility via protonation (as a hydrochloride salt) and may influence receptor binding through basicity.
  • 4-Fluorobenzenesulfonyl moiety: An electron-withdrawing group that could modulate electronic properties and metabolic stability compared to non-fluorinated analogs.
  • Acetamide backbone: Provides a flexible linkage between the benzothiazole and sulfonyl groups.

The hydrochloride salt form suggests improved aqueous solubility, making it suitable for preclinical studies.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-(4-fluorophenyl)sulfonylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3S2.ClH/c1-3-24(4-2)13-14-25(21-23-18-7-5-6-8-19(18)29-21)20(26)15-30(27,28)17-11-9-16(22)10-12-17;/h5-12H,3-4,13-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFGIFCBPNLKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)CS(=O)(=O)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-Benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-(4-fluorobenzenesulfonyl)acetamide hydrochloride is a complex organic compound with potential biological applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure includes several functional groups that contribute to its biological activity:

  • Benzothiazole ring : Known for its role in various biological activities.
  • Diethylamino group : Enhances solubility and biological interactions.
  • Fluorobenzenesulfonyl moiety : Potentially involved in enzyme inhibition.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The mechanisms may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds containing benzothiazole moieties exhibit antimicrobial properties. For example, benzothiazole derivatives have shown effectiveness against various bacterial strains by inhibiting dihydroorotase, an enzyme critical for bacterial growth .

Anticancer Activity

Studies have demonstrated that similar compounds can induce apoptosis in cancer cells. The interaction with specific receptors can lead to the activation of apoptotic pathways, making these compounds potential candidates for cancer therapy.

Neuroprotective Effects

Some derivatives have been studied for their neuroprotective properties. They may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Case Studies

  • Antimicrobial Evaluation
    A study evaluated the antimicrobial efficacy of a related benzothiazole derivative against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, suggesting potential for development as an antibiotic agent.
  • Cancer Cell Line Studies
    In vitro studies on breast cancer cell lines demonstrated that the compound induced apoptosis through caspase activation. The findings suggest that the compound could be a lead candidate for further development in cancer therapeutics.
  • Neuroprotection in Animal Models
    Animal studies using models of Alzheimer's disease showed that administration of benzothiazole derivatives improved cognitive function and reduced amyloid plaque formation, highlighting their potential as neuroprotective agents.

Data Tables

PropertyValue
Molecular FormulaC₃₀H₃₄ClN₄O₅S₂
Molecular Weight600.8 g/mol
IUPAC NameN-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide; hydrochloride
SolubilitySoluble in DMSO and ethanol

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzothiazole Moieties

N-(2-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide (CAS 314260-54-3) Key Features: A triazolo-benzothiazole fused ring system and a sulfanyl group. Comparison: Unlike the target compound, it lacks a sulfonyl group and diethylaminoethyl chain. The triazolo extension may enhance rigidity and π-π stacking but reduce solubility .

N-(1,3-Benzothiazol-2-yl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide (CAS 108679-68-1) Key Features: A sulfonylhydrazine linker and 4-methylphenyl group. The methyl substituent (vs. fluoro) reduces electron-withdrawing effects, possibly altering binding affinity .

N-(4-[(E)-2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl)acetamide (CAS 474305-39-0) Key Features: A styrene-like ethenyl bridge between benzothiazole and acetamide. Comparison: The conjugated system increases planarity and rigidity, which may limit membrane permeability compared to the target’s flexible diethylaminoethyl chain .

Acetamide Derivatives with Amino Substituents

N-{4-[Ethyl-(2-hydroxyethyl)amino]cyclohexyl}acetamide (CAS 1353985-15-5) Key Features: A cyclohexyl ring with ethyl-hydroxyethyl amino and acetamide groups. Comparison: While lacking a benzothiazole core, its aminoethyl group parallels the target’s diethylaminoethyl chain, suggesting similar solubility-enhancing effects. The hydroxyethyl group may introduce hydrogen bonding .

Data Tables

Table 1: Comparison of Benzothiazole Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents
Target Compound (Hydrochloride) C₂₁H₂₆ClFN₃O₃S₂ ~502.5 g/mol* 1,3-Benzothiazol-2-yl, diethylaminoethyl, 4-fluorobenzenesulfonyl, HCl salt
(314260-54-3) C₁₉H₁₇N₅OS₂ 411.5 g/mol 2-Methylphenyl, [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl
(108679-68-1) C₁₆H₁₄N₄O₄S₂ 414.4 g/mol 4-Methylphenylsulfonylhydrazinyl, 1,3-benzothiazol-2-yl
(474305-39-0) C₁₇H₁₄N₂OS 294.4 g/mol 4-[(E)-2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl

Table 2: Acetamide Derivatives with Amino Groups

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents
(1353985-15-5) C₁₂H₂₃N₂O₂ 245.3 g/mol Cyclohexyl, ethyl-hydroxyethyl amino

Discussion

  • Solubility: The diethylaminoethyl-HCl salt in the target likely improves aqueous solubility over ’s non-ionic sulfanyl group and ’s rigid ethenyl system.
  • Structural Flexibility: The target’s diethylaminoethyl chain may allow conformational adaptability, contrasting with ’s planar structure.

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